molecular formula C8H6ClNO B1629979 3-Chloro-1-benzofuran-7-amine CAS No. 379228-65-6

3-Chloro-1-benzofuran-7-amine

Cat. No. B1629979
CAS RN: 379228-65-6
M. Wt: 167.59 g/mol
InChI Key: WUDXXKDFGZASJA-UHFFFAOYSA-N
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Description

3-Chloro-1-benzofuran-7-amine is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-benzofuran-7-amine consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound having a benzene and a furan ring .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives involve the construction of benzofuran rings . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Mechanism of Action

Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological activities . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The mechanism of action of these compounds is related to their biological activities .

Safety and Hazards

Benzofuran compounds may have some safety and hazards concerns. For example, they may be harmful to aquatic life with long-lasting effects, may cause damage to organs through prolonged or repeated exposure, and are suspected of causing cancer . They are also flammable liquids and vapors .

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . The future research in this area may focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

3-chloro-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDXXKDFGZASJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622831
Record name 3-Chloro-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

379228-65-6
Record name 3-Chloro-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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